Cas no 1220017-46-8 (N1-(6-Chloro-2-pyrazinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride)

N1-(6-Chloro-2-pyrazinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- N1-(6-Chloro-2-pyrazinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride
- N1-(6-Chloropyrazin-2-yl)-N3,N3-dimethylpropane-1,3-diamine hydrochloride
- {3-[(6-chloropyrazin-2-yl)amino]propyl}dimethylamine hydrochloride
-
- インチ: 1S/C9H15ClN4.ClH/c1-14(2)5-3-4-12-9-7-11-6-8(10)13-9;/h6-7H,3-5H2,1-2H3,(H,12,13);1H
- InChIKey: PMEAIGRYHDEWNI-UHFFFAOYSA-N
- SMILES: ClC1=CN=CC(=N1)NCCCN(C)C.Cl
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 5
- 複雑さ: 154
- トポロジー分子極性表面積: 41
N1-(6-Chloro-2-pyrazinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM334961-1g |
N1-(6-Chloropyrazin-2-yl)-N3,N3-dimethylpropane-1,3-diamine hydrochloride |
1220017-46-8 | 95%+ | 1g |
$167 | 2023-01-19 | |
Chemenu | CM334961-5g |
N1-(6-Chloropyrazin-2-yl)-N3,N3-dimethylpropane-1,3-diamine hydrochloride |
1220017-46-8 | 95%+ | 5g |
$500 | 2023-01-19 | |
Chemenu | CM334961-5g |
N1-(6-Chloropyrazin-2-yl)-N3,N3-dimethylpropane-1,3-diamine hydrochloride |
1220017-46-8 | 95%+ | 5g |
$459 | 2021-08-18 |
N1-(6-Chloro-2-pyrazinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride 関連文献
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
N1-(6-Chloro-2-pyrazinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochlorideに関する追加情報
Introduction to N1-(6-Chloro-2-pyrazinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride (CAS No. 1220017-46-8)
N1-(6-Chloro-2-pyrazinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride is a significant compound in the field of pharmaceutical chemistry, characterized by its unique chemical structure and biological activity. This compound, identified by the CAS number 1220017-46-8, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular formula and structural features of this compound contribute to its distinctive properties, making it a subject of extensive research in academic and industrial settings.
The pyrazinyl moiety in the name of this compound is a key feature that contributes to its reactivity and interaction with biological targets. Pyrazine derivatives are well-known for their involvement in various biological processes, including enzyme inhibition and receptor binding. The presence of a chloro substituent at the 6-position of the pyrazine ring enhances the compound's electronic properties, influencing its interaction with biological systems. This modification is particularly relevant in drug design, as it can modulate the compound's binding affinity and selectivity.
The dimethylamino groups at the N3 positions in the compound's structure play a crucial role in its pharmacological profile. These groups contribute to the compound's basicity, which is essential for its interaction with acidic biological targets such as enzymes and receptors. The hydrochloride salt form of the compound ensures better solubility and stability, making it more suitable for pharmaceutical applications. This form is often preferred in drug development due to its improved handling characteristics and bioavailability.
Recent research has highlighted the potential of N1-(6-Chloro-2-pyrazinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride as a lead compound in the development of new therapeutic agents. Studies have demonstrated its efficacy in various preclinical models, particularly in the treatment of inflammatory and infectious diseases. The compound's ability to modulate key biological pathways has made it a promising candidate for further investigation. Researchers have been exploring its potential as an antimicrobial agent, leveraging its structural features to disrupt bacterial cell wall synthesis and function.
In addition to its antimicrobial properties, this compound has shown promise in treating inflammatory conditions. The pyrazinyl and chloro substituents are believed to interact with inflammatory mediators, thereby reducing inflammation and associated symptoms. Preclinical studies have indicated that this compound may have a role in managing chronic inflammatory diseases by targeting specific enzymatic pathways involved in inflammation. These findings are particularly exciting as they suggest a new therapeutic approach for conditions that are currently difficult to treat effectively.
The development of novel drug candidates often involves extensive optimization to improve efficacy and safety profiles. Researchers have been employing computational methods and high-throughput screening techniques to identify derivatives of N1-(6-Chloro-2-pyrazinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride that exhibit enhanced properties. These efforts have led to the identification of several promising analogs with improved pharmacokinetic profiles and reduced toxicity. Such advancements underscore the importance of structural modification in optimizing drug candidates for clinical use.
The synthesis of N1-(6-Chloro-2-pyrazinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The synthesis typically begins with the preparation of the pyrazine core, followed by functionalization with chloro and dimethylamino groups. The final step involves salt formation with hydrochloric acid to enhance solubility and stability. Advances in synthetic chemistry have enabled more efficient and scalable production methods, making it feasible to produce larger quantities of this compound for research purposes.
The pharmacokinetic properties of N1-(6-Chloro-2-pyrazinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride are another area of interest for researchers. Studies have shown that this compound exhibits good oral bioavailability and moderate metabolic stability. These properties make it suitable for oral administration, which is often preferred due to patient convenience and ease of dosing. Additionally, the compound's favorable pharmacokinetic profile suggests potential for once-daily dosing regimens, which could improve patient compliance.
Future research directions include exploring the mechanism of action of N1-(6-Chloro-2-pyrazinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride at a molecular level. Understanding how this compound interacts with biological targets will provide valuable insights into its therapeutic potential and help guide further development efforts. Furthermore, researchers are investigating ways to enhance the compound's selectivity and reduce off-target effects through structural modifications. These efforts aim to improve safety profiles while maintaining or enhancing efficacy.
The impact of N1-(6-Chloro-2-pyrazinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride on drug development is significant due to its unique properties and promising preclinical results. As research continues, this compound may emerge as a valuable therapeutic agent for various medical conditions. Its development underscores the importance of innovative approaches in pharmaceutical chemistry and highlights the potential benefits of targeted drug design strategies.
1220017-46-8 (N1-(6-Chloro-2-pyrazinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride) Related Products
- 2138191-58-7(Sodium 6-(dimethylamino)pyridine-3-sulfinate)
- 2320889-25-4(1-(1,3-thiazol-2-yl)-4-2-(trifluoromethyl)benzoylpiperazin-2-one)
- 35040-68-7(2,2-dimethyl-3-sulfanylpropanoic Acid)
- 2248290-06-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propan-2-ylsulfanyl)benzoate)
- 1384428-80-1(hex-5-ene-1,2-diamine dihydrochloride)
- 1861051-95-7(2-Oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid)
- 1261447-01-1(3-Chloro-5-methoxy-2-(2-(trifluoromethoxy)phenyl)pyridine)
- 1797349-71-3((1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone)
- 1021104-22-2(3-phenyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine)
- 17258-52-5(3-(3-methylbutoxy)aniline)




